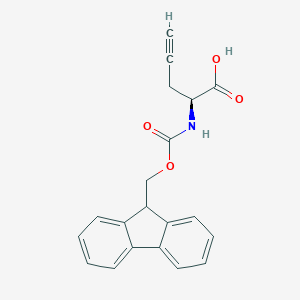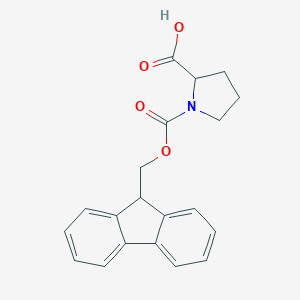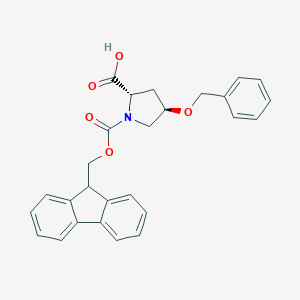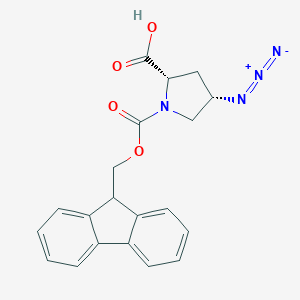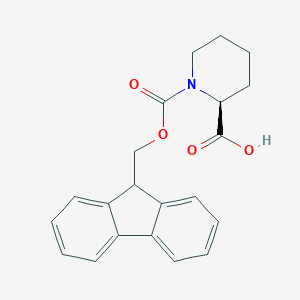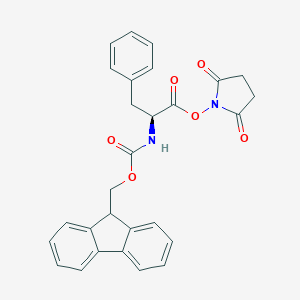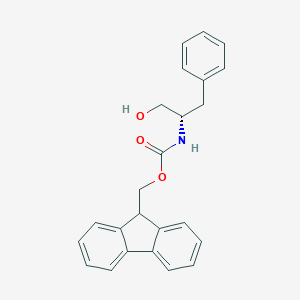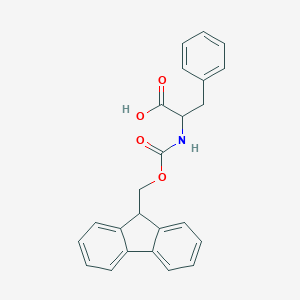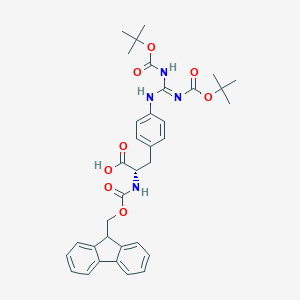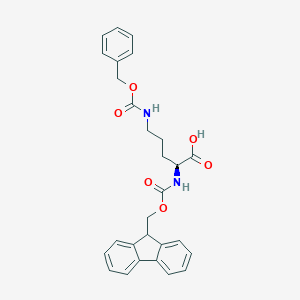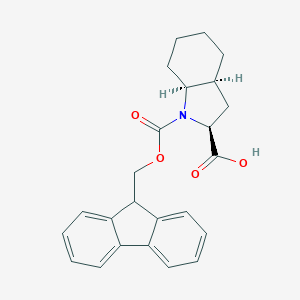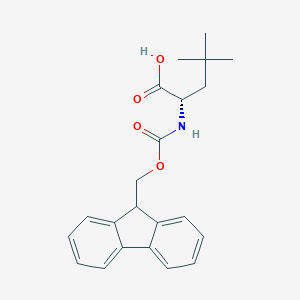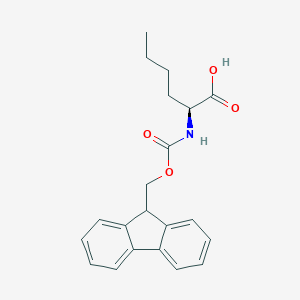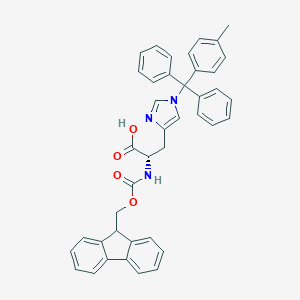
Fmoc-His(Mtt)-OH
描述
Fmoc-His(Mtt)-OH: is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 4-methyltrityl (Mtt) protecting group at the imidazole side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the functional groups of histidine during the synthesis process, ensuring that the desired peptide sequence is accurately assembled.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Mtt)-OH typically involves the protection of the histidine amino acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting histidine with Fmoc chloride in the presence of a base such as sodium carbonate. The imidazole side chain is then protected using the Mtt group, which is introduced by reacting the Fmoc-protected histidine with 4-methyltrityl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound.
化学反应分析
Types of Reactions:
Deprotection Reactions: Fmoc-His(Mtt)-OH undergoes deprotection reactions to remove the Fmoc and Mtt groups. The Fmoc group is typically removed using a base such as piperidine, while the Mtt group is removed using a mild acid like trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids. This is facilitated by activating the carboxyl group of this compound using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Mtt removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products:
Deprotected Histidine: After removal of the Fmoc and Mtt groups, free histidine is obtained.
Peptide Chains: When used in SPPS, this compound contributes to the formation of peptide chains with histidine residues.
科学研究应用
Chemistry: Fmoc-His(Mtt)-OH is widely used in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry. It allows for the precise incorporation of histidine residues into peptide sequences, which is crucial for studying protein structure and function.
Biology: In biological research, peptides synthesized using this compound are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. Histidine residues play a key role in the active sites of many enzymes and are important for their catalytic activity.
Medicine: Peptides containing histidine residues are used in the development of therapeutic agents, including enzyme inhibitors and antimicrobial peptides. This compound enables the synthesis of these peptides with high purity and specificity.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also employed in the production of diagnostic peptides used in various assays and tests.
作用机制
The mechanism of action of Fmoc-His(Mtt)-OH is primarily related to its role in peptide synthesis. The Fmoc and Mtt protecting groups prevent unwanted side reactions during the synthesis process, ensuring that the histidine residue is correctly incorporated into the peptide chain. The Fmoc group is removed by base treatment, exposing the amino group for further coupling reactions. The Mtt group is removed by acid treatment, freeing the imidazole side chain for participation in biochemical interactions.
相似化合物的比较
Fmoc-His(Trt)-OH: Similar to Fmoc-His(Mtt)-OH but uses a trityl (Trt) group for side chain protection.
Fmoc-His(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group for side chain protection.
Fmoc-His(Dnp)-OH: Uses a dinitrophenyl (Dnp) group for side chain protection.
Uniqueness: this compound is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide optimal protection and deprotection conditions for histidine residues. The Mtt group is particularly advantageous because it can be removed under milder conditions compared to other protecting groups, reducing the risk of side reactions and degradation of the peptide.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCIIYDYLYWEU-LHEWISCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568888 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133367-34-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Mtt protecting group in Fmoc-His(Mtt)-OH for peptide synthesis?
A1: The Mtt (4-methyltrityl) group in this compound serves as a temporary protecting group for the imidazole side chain of histidine during peptide synthesis []. This group is highly sensitive to acidic conditions, allowing for its selective removal during synthesis without affecting other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) []. This selective deprotection is crucial for introducing modifications or forming specific disulfide bonds in complex peptide sequences.
Q2: How does the synthesis of this compound differ from other similar protected histidine derivatives?
A2: The synthesis of this compound utilizes dichlorodimethylsilane as a dual protecting reagent []. Under basic conditions, this reagent introduces both the Mtt group on the imidazole ring and the Fmoc group on the α-amino group of histidine simultaneously. This one-pot approach can potentially simplify the synthesis compared to methods requiring separate protection steps.
Q3: Are there any spectroscopic data available to confirm the structure of this compound?
A3: Yes, the structure of this compound has been confirmed using ¹H NMR and mass spectrometry (MS) []. These spectroscopic techniques provide information about the arrangement of atoms and the molecular weight of the compound, respectively, offering strong evidence for its successful synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


